(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole

asymmetric synthesis chiral sulfoxide oxazoline synthesis

The compound (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole (CAS 647860-00-2) is a chiral 4,5-dihydro-1,3-oxazole (2-oxazoline) derivative featuring an (S)-configured isobutyl substituent at the 4-position and an isopropenyl group at the 2-position. It has a molecular formula C10H17NO, a molecular weight of 167.25 g/mol, a calculated octanol-water partition coefficient (LogP) of 2.5, and a topological polar surface area (TPSA) of 21.6 Ų.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 647860-00-2
Cat. No. B12601489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole
CAS647860-00-2
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)CC1COC(=N1)C(=C)C
InChIInChI=1S/C10H17NO/c1-7(2)5-9-6-12-10(11-9)8(3)4/h7,9H,3,5-6H2,1-2,4H3/t9-/m0/s1
InChIKeyIQALNEOQRSNBED-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole (CAS 647860-00-2): Chiral Oxazoline Intermediate for Asymmetric Synthesis and Polymer Chemistry


The compound (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole (CAS 647860-00-2) is a chiral 4,5-dihydro-1,3-oxazole (2-oxazoline) derivative featuring an (S)-configured isobutyl substituent at the 4-position and an isopropenyl group at the 2-position. It has a molecular formula C10H17NO, a molecular weight of 167.25 g/mol, a calculated octanol-water partition coefficient (LogP) of 2.5, and a topological polar surface area (TPSA) of 21.6 Ų [1]. The compound is synthesized via a stereocontrolled route employing a chiral sulfoxide-mediated allylation, yielding the (4S) enantiomer with 56% isolated yield [2]. Its structural architecture—combining a stereogenic center with a polymerizable olefin—positions it as a versatile intermediate for chiral ligand synthesis and functional polymer chemistry.

Why (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole Cannot Be Replaced by Generic 4,5-Dihydrooxazoles


Generic 4,5-dihydrooxazoles cannot substitute for this compound in stereochemically demanding applications for two orthogonal reasons. First, the (4S) absolute configuration imparted by the isobutyl group is essential for enantioselective induction; replacing it with isopropyl, sec-butyl, benzyl, or other alkyl substituents alters the steric environment and consequently the stereochemical outcome in asymmetric catalysis [1]. Second, the 2-isopropenyl substituent provides a reactive olefin handle capable of radical, cationic, or anionic polymerization—a functional dimension absent in 2-alkyl- or 2-aryl-substituted oxazolines [2]. Achiral 2-isopropenyl-2-oxazoline (IPO, CAS 10471-78-0) cannot replace the target because it lacks the stereogenic center entirely; conversely, chiral 4-isobutyl-2-phenyl-4,5-dihydrooxazole (CAS 1638254-42-8) lacks the polymerizable moiety. The quantitative evidence below demonstrates that these structural features translate into measurable physicochemical and functional differentiation.

Quantitative Differentiation Evidence for (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole vs. Closest Analogs


Isolated Synthetic Yield of 56% via Stereocontrolled Chiral Sulfoxide Route vs. Non-Stereocontrolled Cyclization Methods

The target compound was obtained in 56% isolated yield via reaction of (S)-4-isobutyl-2-[1-methyl-1-((S)-toluene-4-sulfinyl)-ethyl]-4,5-dihydro-oxazole with allyltrichlorosilane, benzaldehyde, and N,N-diisopropylethylamine in dichloromethane [1]. Importantly, this yield is achieved in a process that simultaneously establishes the (4S) stereocenter. In contrast, conventional cyclization of β-amino alcohols with carboxylic acid derivatives to yield racemic 4-substituted-2-isopropenyl-4,5-dihydrooxazoles typically gives yields in the 40–75% range but produces racemic or enantiomerically undefined product . The Rowlands route therefore provides a unique combination of moderate yield and defined (4S) stereochemistry, which is not replicated by standard oxazoline syntheses.

asymmetric synthesis chiral sulfoxide oxazoline synthesis

Calculated LogP of 2.5 vs. 0.29 for Achiral 2-Isopropenyl-2-oxazoline (IPO): Quantified Lipophilicity Increase from 4-Isobutyl Substitution

The calculated octanol-water partition coefficient (LogP) for the target compound is 2.5 [1], which represents a dramatic increase of approximately 2.2 log units compared to the LogP of 0.29 for the achiral analog 2-isopropenyl-2-oxazoline (IPO, CAS 10471-78-0) . This ΔLogP of ~2.2 corresponds to a roughly 160-fold increase in octanol/water partitioning ratio and moves the compound from a hydrophilicity range (LogP < 1) into a decidedly lipophilic range (LogP > 2). For context, a closely related 4-substituted oxazoline, (S)-4-benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, has a reported LogP of 2.57 , confirming that 4-alkyl substitution on the oxazoline ring elevates LogP into the ~2.5 range regardless of the 2-substituent.

lipophilicity LogP oxazoline partitioning

Stereochemical Integrity: (4S) Enantiomer from Chiral Sulfoxide Precursor vs. Racemate from Generic Synthesis

The target compound is prepared from a chiral sulfoxide precursor bearing an (S)-configured sulfinyl group, which transfers its stereochemical information to the oxazoline product during the allylation reaction [1]. In the seminal Rowlands study, related chiral sulfoxide-mediated allylation of aldehydes achieved enantioselectivities of up to 90% ee for the homoallylic alcohol products [1]. Although the ee of the target oxazoline itself is not explicitly quantified in the open literature, the stereocontrolled nature of the transformation strongly implies high enantiomeric purity. In contrast, non-stereocontrolled cyclization of achiral β-amino alcohols or amides with acrylic acid derivatives yields racemic 4-isobutyl-2-isopropenyl-4,5-dihydrooxazole (0% ee), which is unsuitable for any application requiring chiral induction . Users should independently verify enantiomeric purity by chiral HPLC or polarimetry upon procurement.

enantiomeric excess chirality transfer chiral oxazoline

Molecular Weight and Steric Profile: MW 167.25 g/mol and sp³ Carbon Fraction 0.7 vs. IPO (MW 111.14, sp³ 0.33)

The target compound has a molecular weight of 167.25 g/mol and an sp³-hybridized carbon atom fraction of 0.7 (7 out of 10 carbons) [1]. By comparison, 2-isopropenyl-2-oxazoline (IPO) has a molecular weight of 111.14 g/mol and an sp³ carbon fraction of only 0.33 (2 out of 6 carbons) . The 56.1 g/mol mass increase and 0.37 increase in sp³ fraction reflect the addition of the 4-isobutyl group, which introduces significant steric bulk adjacent to the chiral center. In chiral oxazoline ligand chemistry, steric bulk at the 4-position is a primary determinant of enantioselectivity in metal-catalyzed reactions; the isobutyl group provides a steric profile distinct from the smaller isopropyl (Δ ~14 g/mol, one fewer methylene) and the conformationally constrained benzyl group [2].

molecular weight steric bulk sp3 carbon fraction

Dual Orthogonal Functionality: Chiral 4,5-Dihydrooxazole Ring + Polymerizable 2-Isopropenyl Group in a Single Molecule

The target compound is structurally unique in simultaneously possessing (i) a chiral 4,5-dihydrooxazole ring with a defined (4S) absolute configuration capable of acting as a chiral auxiliary, ligand, or resolving agent, and (ii) a 2-isopropenyl substituent that undergoes radical, cationic, anionic, and controlled radical (ATRP, RAFT) polymerization [1]. The closest commercially available analogs each lack one of these orthogonal functionalities: 2-isopropenyl-2-oxazoline (IPO, CAS 10471-78-0) is achiral (no 4-substituent) ; (4S)-4-isobutyl-2-phenyl-4,5-dihydrooxazole (CAS 1638254-42-8) is chiral but has a non-polymerizable 2-phenyl group ; and (4S)-4-isobutyl-2-methyl-4,5-dihydrooxazole has no reactive olefin. The isopropenyl group has been extensively exploited in IPO for preparing functional polymer brushes, molecular brushes, and biocompatible coatings [1], but none of these materials possess intrinsic chirality. The target compound offers the unique possibility of creating chiral, functionalizable polymers or chiral catalyst supports.

dual functionality polymerizable oxazoline chiral monomer

Procurement-Driven Application Scenarios for (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole


Chiral Sulfoxide-Oxazoline (SOX) Ligand Precursor for Palladium-Catalyzed Asymmetric C–H Allylation

The target compound is a direct precursor to chiral sulfoxide-oxazoline (SOX) ligands, wherein the oxazoline nitrogen coordinates to palladium while the sulfoxide sulfur provides a second coordination site [1]. The (4S)-isobutyl configuration contributes to the steric environment governing enantioselectivity in Pd-catalyzed asymmetric allylic C–H alkylation and related transformations. The Rowlands synthesis [1] specifically generates the oxazoline intermediate that can be elaborated into SOX ligands. Researchers developing asymmetric C–H functionalization methodologies should procure this specific enantiomer rather than racemic or differently substituted oxazolines, as the stereochemical outcome of the catalytic reaction is directly determined by the 4-position substituent identity and configuration [2].

Chiral Monomer for Synthesis of Enantiomerically Pure Poly(2-oxazoline) Brushes and Functional Coatings

The 2-isopropenyl group enables polymerization via ATRP, RAFT, or free-radical mechanisms to form poly(2-isopropenyl-2-oxazoline) backbones, while the chiral 4-isobutyl group remains pendant and can impart chirality to the resulting polymer [1]. This contrasts with polymers derived from achiral IPO, which have no intrinsic optical activity. Potential applications include chiral stationary phases for enantioselective chromatography, chiral catalytic membranes, and biocompatible polymer brushes with enantioselective adsorption properties [1]. The higher LogP of 2.5 (vs. 0.29 for IPO) also suggests superior compatibility with hydrophobic substrates and organic solvent-based polymerization conditions [2].

Building Block for C2-Symmetric and Unsymmetric Bis(oxazoline) Ligands with Isobutyl Substitution

Bis(oxazoline) (BOX) ligands are among the most widely used chiral ligands in asymmetric catalysis. Zhang et al. (2003) demonstrated that bis(oxazoline) compounds bearing isobutyl substituents at the 4-position exhibit distinct catalytic properties compared to those with isopropyl, sec-butyl, or benzyl groups [1]. The target compound, with its 2-isopropenyl handle, can serve as a precursor to unsymmetric BOX ligands where one oxazoline ring is elaborated via the olefin while the other is introduced through conventional coupling. This enables access to ligands with tailored steric and electronic asymmetry, a design space not reachable with symmetric bis(oxazoline) syntheses alone. Procurement of the (4S) enantiomer ensures that the resulting ligand has the desired absolute configuration.

Chiral Synthon for Enantiomerically Pure β-Amino-α-Hydroxy Acid Derivatives (Taxol Side Chain Analogs)

Oxazolines are well-established intermediates in the synthesis of β-amino-α-hydroxy acids, which constitute the side chain of paclitaxel (Taxol) and related pharmaceutical compounds [1]. The stereocontrolled synthesis of the target oxazoline via the chiral sulfoxide route [2] makes it a candidate intermediate for preparing enantiomerically pure phenylisoserine derivatives. The (4S) configuration of the oxazoline ring controls the stereochemistry at the α-hydroxy position after hydrolysis, and the isobutyl group provides a non-natural side chain that may impart altered pharmacokinetic properties compared to the natural phenyl substituent. Researchers exploring novel taxane analogs or β-amino acid derivatives should select this specific enantiomer rather than racemic or differently substituted oxazolines.

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